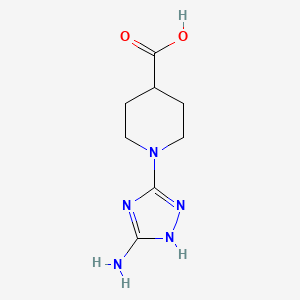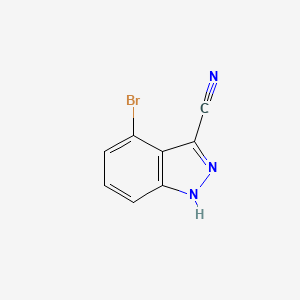
4-Bromo-1H-indazole-3-carbonitrile
概要
説明
4-Bromo-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H4BrN3. It has a molecular weight of 222.04 . This compound is typically stored in a dry room at room temperature .
Synthesis Analysis
The synthesis of 1H-indazoles, such as this compound, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C8H4BrN3 . The InChI code for this compound is 1S/C8H4BrN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H, (H,11,12) .Chemical Reactions Analysis
The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones . Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles .Physical And Chemical Properties Analysis
This compound is a solid compound . The compound is sealed and stored in a dry room at room temperature .科学的研究の応用
Chemical Synthesis and Modification
4-Bromo-1H-indazole-3-carbonitrile serves as a pivotal intermediate in the synthesis of a wide range of chemical compounds, demonstrating its versatility and importance in organic chemistry. For instance, it has been utilized in regioselective hydrodehalogenation processes to generate 3-haloisothiazole-4-carbonitriles, showcasing its role in modifying halogenated compounds for further chemical transformations (Ioannidou & Koutentis, 2011). This adaptability extends to the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives, highlighting its application in creating biologically active molecules that could be of interest in medicinal chemistry and drug discovery (Yakaiah et al., 2008).
Surface Chemistry and Material Science
In the field of corrosion inhibition, certain indazole derivatives, including this compound, have been explored for their potential to protect metals in acidic environments. Research into the inhibitive properties of heterocyclic diazoles on iron corrosion demonstrates the chemical's relevance in developing corrosion inhibitors, which could have significant implications for industrial applications and the longevity of metal-based structures (Babić-Samardžija et al., 2005).
Medicinal Chemistry and Drug Development
The structural motif of this compound is a cornerstone in the design and synthesis of compounds with potential therapeutic applications. Its incorporation into larger, complex molecules has been linked to the development of novel anticancer agents. For example, derivatives synthesized from this core structure have been assessed for their anticancer activity, providing a foundation for the discovery of new drugs with improved efficacy against various cancer types (Kachaeva et al., 2018).
Supramolecular and Coordination Chemistry
This compound and its derivatives find application in supramolecular chemistry, where their ability to form diverse supramolecular interactions enables the development of complex molecular architectures. These interactions have profound implications for anion recognition, catalysis, and the construction of bimetallic complexes, pushing the boundaries of what is possible in the coordination chemistry landscape (Schulze & Schubert, 2014).
Safety and Hazards
The safety information for 4-Bromo-1H-indazole-3-carbonitrile indicates that it is classified under GHS07, with a signal word "Warning" . The hazard statement is H302 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep it refrigerated .
作用機序
- The primary targets of 4-Bromo-1H-indazole-3-carbonitrile are specific proteins or enzymes within cells. Unfortunately, I couldn’t find specific information on its exact targets. However, indole derivatives, including indazole compounds, often interact with various receptors and enzymes due to their aromatic nature .
- Generally, indazole derivatives may inhibit or modulate specific kinases, enzymes, or other cellular components. For instance, inhibition of CHK1, CHK2 kinases, and h-sgk (human serum and glucocorticoid-dependent kinase) could play a role in treating diseases like cancer .
Target of Action
Mode of Action
Result of Action
生化学分析
Biochemical Properties
4-Bromo-1H-indazole-3-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a strong inhibitor of lipoxygenase (LPO), an enzyme involved in the metabolism of polyunsaturated fatty acids to produce pro-inflammatory mediators . By inhibiting LPO, this compound can potentially reduce inflammation and oxidative stress. Additionally, this compound interacts with various proteins and receptors, including those involved in cell signaling pathways, further influencing biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific enzymes and receptors. For example, it binds to the active site of lipoxygenase, inhibiting its activity and preventing the formation of pro-inflammatory mediators . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and oxidative stress . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues also determines its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
4-bromo-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSBWMOOELBNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694628 | |
| Record name | 4-Bromo-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-55-1 | |
| Record name | 4-Bromo-1H-indazole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1524096.png)
![5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1524097.png)

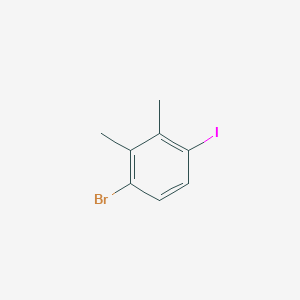
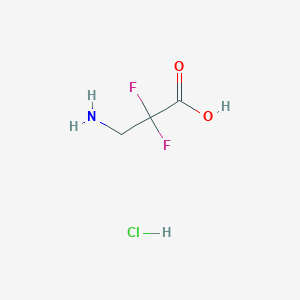
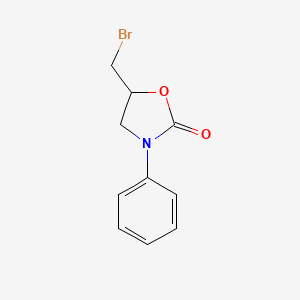
![2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile](/img/structure/B1524106.png)
